7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
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Overview
Description
7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] is a spiro compound characterized by a unique structure where a bromine atom is attached to the isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization methods.
Spirocyclization: The cyclohexane ring is introduced via a spirocyclization reaction, often using a Grignard reagent or organolithium compound.
Bromination: The final step involves bromination, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve yield.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction can be performed using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide in DMF or thiols in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced isoquinoline derivatives.
Substitution: Azides, thiols, and other substituted derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Pharmacophore: Acts as a pharmacophore in drug design, particularly in the development of CNS-active agents.
Antimicrobial Activity: Exhibits potential antimicrobial properties, making it a candidate for new antibiotic development.
Industry:
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] depends on its application:
Biological Systems: It may interact with specific receptors or enzymes, modulating their activity. For example, it could bind to neurotransmitter receptors in the CNS, altering signal transduction pathways.
Chemical Reactions: Acts as a reactive intermediate in various chemical transformations, facilitating the formation of new bonds or functional groups.
Comparison with Similar Compounds
- 7’-Chloro-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline]
- 7’-Fluoro-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline]
Comparison:
- Reactivity: The bromine atom in 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs.
- Applications: While all these compounds can be used in similar applications, the bromine derivative may offer unique advantages in terms of reactivity and selectivity in synthetic applications.
This detailed overview provides a comprehensive understanding of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline], covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN/c15-12-4-5-13-11(8-12)9-16-10-14(13)6-2-1-3-7-14/h4-5,8,16H,1-3,6-7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEBXNFZFCGENY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC3=C2C=CC(=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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